molecular formula C14H18N4S B6353551 1-{3-[(2-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine CAS No. 1029718-78-2

1-{3-[(2-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine

Cat. No.: B6353551
CAS No.: 1029718-78-2
M. Wt: 274.39 g/mol
InChI Key: RIWPUFMKBFDFJN-UHFFFAOYSA-N
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Description

1-{3-[(2-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a complex organic compound that features a piperazine ring linked to a thiadiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a subject of ongoing research.

Preparation Methods

The synthesis of 1-{3-[(2-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable precursor, such as a thiosemicarbazide, with an appropriate aldehyde or ketone under acidic conditions.

    Attachment of the Piperazine Ring: The thiadiazole intermediate is then reacted with a piperazine derivative, often under basic conditions, to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

1-{3-[(2-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can convert certain functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups within the molecule. Common reagents include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{3-[(2-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurological receptors.

    Biological Studies: The compound is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is explored for use in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism by which 1-{3-[(2-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can interact with active sites, while the piperazine ring can modulate the compound’s overall binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 1-{3-[(2-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine include other thiadiazole derivatives and piperazine-containing molecules. For example:

    1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine: This compound has a similar structure but with a chlorine substituent, which can alter its chemical properties and biological activity.

    1-{3-[(2-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}morpholine: Replacing the piperazine ring with a morpholine ring can change the compound’s interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(2-methylphenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S/c1-11-4-2-3-5-12(11)10-13-16-14(19-17-13)18-8-6-15-7-9-18/h2-5,15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWPUFMKBFDFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=NSC(=N2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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